molecular formula C12H23NO4 B6227925 2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid CAS No. 1338493-80-3

2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid

Cat. No. B6227925
CAS RN: 1338493-80-3
M. Wt: 245.3
InChI Key:
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Description

The compound you mentioned is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is commonly used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of such compounds typically involves the protection of amines using the BOC group. This can be accomplished by stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature . Another method involves heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. In general, the BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Organic Synthesis: Protecting Group for Amines

The tert-butyloxycarbonyl (BOC) group within this compound is widely used as a protecting group for amines in organic synthesis . It is particularly valuable because it can be added under aqueous conditions and removed with strong acids, such as trifluoroacetic acid, without affecting other sensitive functional groups in the molecule.

Peptide Synthesis: Intermediate for Dipeptide Formation

This compound serves as an intermediate in the synthesis of dipeptides. The BOC-protected amino acid can be used to initiate peptide chains in solid-phase peptide synthesis, providing a way to build complex peptides and proteins systematically .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure. In general, compounds with the BOC group can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid is amines . The compound is a derivative of valine , an essential amino acid . It is used as a protecting group in organic synthesis, particularly for amines .

Mode of Action

The compound acts as a tert-butyloxycarbonyl (BOC) protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection is crucial during the synthesis of complex molecules, as it prevents unwanted reactions from occurring at the amine group .

Biochemical Pathways

The compound plays a significant role in the synthesis of complex organic molecules . It is involved in the protection and deprotection of amines, which are key steps in many biochemical pathways. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The primary result of the action of 2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid is the protection of amines during organic synthesis . This allows for the successful synthesis of complex organic molecules without unwanted side reactions at the amine group .

Action Environment

The action of 2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid is influenced by various environmental factors. The addition and removal of the BOC group are sensitive to pH and temperature . For instance, the BOC group can be added under aqueous conditions and removed with strong acids . The reactions also require specific temperatures for optimal efficiency .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid involves the protection of the amine group, followed by the alkylation of the protected amine with 3,3-dimethylbutyryl chloride. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "3,3-dimethylbutyryl chloride", "triethylamine", "dichloromethane", "diisopropylethylamine", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butyl carbamate using triethylamine as a base in dichloromethane solvent.", "Step 2: Alkylation of the protected amine with 3,3-dimethylbutyryl chloride using diisopropylethylamine as a base in dichloromethane solvent.", "Step 3: Deprotection of the tert-butyl carbamate using hydrochloric acid in dichloromethane solvent.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction with dichloromethane.", "Step 5: Drying of the organic layer with sodium sulfate and concentration under reduced pressure.", "Step 6: Purification of the crude product by recrystallization from a suitable solvent." ] }

CAS RN

1338493-80-3

Product Name

2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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